molecular formula C25H26O5 B1141723 2,3,5-Tri-O-benzyl-D-lyxofuranose CAS No. 115563-43-4

2,3,5-Tri-O-benzyl-D-lyxofuranose

Cat. No. B1141723
CAS RN: 115563-43-4
M. Wt: 406.47
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,5-Tri-O-benzyl-D-lyxofuranose (TOB) is a sugar derivative that has been studied for its potential applications in biochemistry and molecular biology. This compound, which is also known as 3-O-benzyl-2,3,5-tri-O-methyl-D-lyxofuranose, is a derivative of the naturally occurring sugar lyxose. It is an important intermediate in the synthesis of various glycosidic compounds, and has been used as a substrate for the synthesis of glycosidic derivatives and other related compounds.

Scientific Research Applications

Synthesis of Glycomimetics

2,3,5-Tri-O-benzyl-D-lyxofuranose: is used in the synthesis of glycomimetics . These are compounds that mimic the structure of sugars and can modulate the activity of carbohydrate-processing enzymes. This is particularly important in the development of new therapeutics that target diseases involving carbohydrate-mediated processes.

Drug Discovery

The compound serves as a synthetic intermediate in drug discovery . Its stability compared to natural sugars makes it a valuable asset in the synthesis of potential drug candidates, especially those targeting enzymatic pathways involving carbohydrates.

Crystallographic Studies

The crystallization of 2,3,5-Tri-O-benzyl-D-lyxofuranose has allowed for detailed crystallographic studies . These studies provide insights into the molecular structure and can inform the design of drugs and other therapeutic agents.

Antiviral Medication Synthesis

It is a crucial intermediate in the synthesis of remdesivir , an antiviral medication that has shown efficacy against RNA viruses, including SARS-CoV-2. This highlights its importance in responding to global health crises.

Enzyme Inhibition Research

This compound is involved in research focused on enzyme inhibition . By acting as inhibitors, derivatives of 2,3,5-Tri-O-benzyl-D-lyxofuranose can help understand and control metabolic pathways that are critical in various diseases.

Pharmaceutical Intermediates

2,3,5-Tri-O-benzyl-D-lyxofuranose: is used as a pharmaceutical intermediate . This application is essential in the pharmaceutical industry for the production of various drugs, ensuring the availability of medications for treatment.

properties

IUPAC Name

(3S,4R,5S)-3,4,5-tris(phenylmethoxy)oxolan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26O5/c26-24-22(27-16-19-10-4-1-5-11-19)23(28-17-20-12-6-2-7-13-20)25(30-24)29-18-21-14-8-3-9-15-21/h1-15,22-26H,16-18H2/t22-,23+,24?,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHJKMDPQFZBQOK-NPZNXQLHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2C(C(OC2O)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CO[C@@H]2[C@@H](C(O[C@@H]2OCC3=CC=CC=C3)O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.